molecular formula C22H18N2O B14609883 3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol CAS No. 60627-46-5

3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol

Cat. No.: B14609883
CAS No.: 60627-46-5
M. Wt: 326.4 g/mol
InChI Key: QRDVTABUJVEDNH-UHFFFAOYSA-N
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Description

3-([1,1’-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol is an organic compound that features a pyrazole ring substituted with biphenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol typically involves the reaction of 4-bromo-1,1’-biphenyl with 1-methyl-5-phenyl-1H-pyrazol-4-ol under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like toluene or dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity 3-([1,1’-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol .

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding alcohols or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-([1,1’-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-([1,1’-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol is unique due to its combination of biphenyl and pyrazole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

60627-46-5

Molecular Formula

C22H18N2O

Molecular Weight

326.4 g/mol

IUPAC Name

1-methyl-5-phenyl-3-(4-phenylphenyl)pyrazol-4-ol

InChI

InChI=1S/C22H18N2O/c1-24-21(19-10-6-3-7-11-19)22(25)20(23-24)18-14-12-17(13-15-18)16-8-4-2-5-9-16/h2-15,25H,1H3

InChI Key

QRDVTABUJVEDNH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=C(C=C2)C3=CC=CC=C3)O)C4=CC=CC=C4

Origin of Product

United States

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